molecular formula C24H49NO2 B14519931 Octadecyl 4-(dimethylamino)butanoate CAS No. 62507-98-6

Octadecyl 4-(dimethylamino)butanoate

Cat. No.: B14519931
CAS No.: 62507-98-6
M. Wt: 383.7 g/mol
InChI Key: LZSCSFVUHMSSRT-UHFFFAOYSA-N
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Description

Octadecyl 4-(dimethylamino)butanoate: is an organic compound with the molecular formula C24H49NO2 It is a type of ester, specifically a butanoate ester, which is characterized by the presence of a long octadecyl chain and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 4-(dimethylamino)butanoate typically involves the esterification of octadecanol with 4-(dimethylamino)butanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Octadecanol and 4-(dimethylamino)butanoic acid.

    Reduction: Octadecanol and 4-(dimethylamino)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octadecyl 4-(dimethylamino)butanoate is used as a surfactant in the synthesis of nanoparticles. Its long hydrophobic chain and polar head group make it suitable for stabilizing emulsions and dispersions .

Biology: In biological research, this compound is used in the formulation of lipid nanoparticles for drug delivery. It enhances the stability and bioavailability of therapeutic agents .

Medicine: this compound is a key component in the development of lipid-based drug delivery systems, such as those used in mRNA vaccines. It helps in the efficient delivery of genetic material to target cells .

Industry: In the industrial sector, this compound is used as a lubricant additive and in the production of cosmetics and personal care products due to its emollient properties .

Mechanism of Action

The mechanism of action of Octadecyl 4-(dimethylamino)butanoate in drug delivery involves the formation of lipid nanoparticles that encapsulate the therapeutic agent. These nanoparticles are taken up by cells through endocytosis. Once inside the cell, the acidic environment of the endosome causes the release of the therapeutic agent into the cytoplasm, where it can exert its effects .

Comparison with Similar Compounds

  • Octadecyl 4-(dimethylamino)benzoate
  • Octadecyl 4-(dimethylamino)acetate
  • Octadecyl 4-(dimethylamino)propanoate

Comparison: Octadecyl 4-(dimethylamino)butanoate is unique due to its specific chain length and the presence of a dimethylamino group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and efficiency in drug delivery applications .

Properties

CAS No.

62507-98-6

Molecular Formula

C24H49NO2

Molecular Weight

383.7 g/mol

IUPAC Name

octadecyl 4-(dimethylamino)butanoate

InChI

InChI=1S/C24H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27-24(26)21-20-22-25(2)3/h4-23H2,1-3H3

InChI Key

LZSCSFVUHMSSRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCN(C)C

Origin of Product

United States

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